2-Chloro-1-spiro[2.5]octan-2-ylethanone
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Overview
Description
2-Chloro-1-spiro[2.5]octan-2-ylethanone is a versatile synthetic building block widely used in organic synthesis. This compound is known for its high reactivity, unique structural features, and promising biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-spiro[2.5]octan-2-ylethanone can be achieved through various methods. One common approach involves the reaction of cyclopropylmethyl ketone with dichloromethane in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled conditions, including cooling to 10°C and introducing chlorine gas at a rate of about 60g/h. The reaction mixture is then heated to 30°C to remove dichloromethane, followed by rectification to obtain the desired product .
Industrial Production Methods
For large-scale industrial production, the reaction conditions are optimized to improve yield and selectivity. The use of metallic aluminum as a catalyst enhances the selectivity of the chlorination reaction, resulting in higher conversion rates and yields. The reaction conditions are controlled to minimize the generation of sulfur dioxide and reduce equipment corrosion, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-spiro[2.5]octan-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-Chloro-1-spiro[2.5]octan-2-ylethanone has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic building block in the preparation of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-spiro[2.5]octan-2-ylethanone involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-1-spiro[2.5]octan-2-ylethanone can be compared with other spirocyclic compounds, such as:
Spiro[2.5]octane derivatives: These compounds share a similar spirocyclic structure and exhibit comparable reactivity and biological activities.
Spirocyclic oxindoles: Known for their medicinal properties, including anticancer and anti-inflammatory activities.
Spiro[indole-3,2-oxirane] derivatives: Investigated for their antioxidant activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-1-spiro[2.5]octan-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO/c11-7-9(12)8-6-10(8)4-2-1-3-5-10/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOUFYRZBIFJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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